molecular formula C8H9N3 B1601828 4-Methyl-1H-benzo[d]imidazol-2-amine CAS No. 171082-91-0

4-Methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B1601828
CAS No.: 171082-91-0
M. Wt: 147.18 g/mol
InChI Key: JYYASXKOESRUKU-UHFFFAOYSA-N
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Description

4-Methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole core with a methyl group at the 4-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach is the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. For instance, the reaction of 4-methyl-o-phenylenediamine with formic acid or formamide under acidic conditions can yield this compound .

Another method involves the condensation of 4-methyl-o-phenylenediamine with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial for efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Reduced benzimidazole derivatives

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

4-Methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives to highlight its uniqueness:

The presence of the methyl group at the 4-position in this compound can enhance its lipophilicity and affect its interaction with biological targets, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

4-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYASXKOESRUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565666
Record name 4-Methyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171082-91-0
Record name 4-Methyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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